![molecular formula C13H14N2O B4837460 N-cyclopropyl-2-(1H-indol-1-yl)acetamide](/img/structure/B4837460.png)
N-cyclopropyl-2-(1H-indol-1-yl)acetamide
Overview
Description
N-cyclopropyl-2-(1H-indol-1-yl)acetamide, also known as CPI-169, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammatory disorders. CPI-169 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of these diseases.
Mechanism of Action
N-cyclopropyl-2-(1H-indol-1-yl)acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and other transcriptional co-activators. This results in the downregulation of gene expression and the induction of apoptosis in cancer cells. In inflammatory disorders, N-cyclopropyl-2-(1H-indol-1-yl)acetamide reduces the expression of pro-inflammatory cytokines by inhibiting the recruitment of BET proteins to the promoters of these cytokines.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been shown to have a potent inhibitory effect on the proliferation of cancer cells in vitro and in vivo. In preclinical models of inflammatory disorders, N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been shown to reduce the expression of pro-inflammatory cytokines and to ameliorate disease symptoms. N-cyclopropyl-2-(1H-indol-1-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopropyl-2-(1H-indol-1-yl)acetamide is its specificity for BET proteins, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. However, one limitation of N-cyclopropyl-2-(1H-indol-1-yl)acetamide is its relatively low potency compared to other BET inhibitors, which may limit its efficacy in certain applications.
Future Directions
For the development of N-cyclopropyl-2-(1H-indol-1-yl)acetamide include the optimization of its potency and selectivity, the evaluation of its efficacy in combination with other therapeutic agents, and the investigation of its potential as a therapeutic agent for other diseases beyond cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(1H-indol-1-yl)acetamide and to identify potential biomarkers of response to treatment.
Scientific Research Applications
N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been extensively studied in preclinical models of cancer and inflammatory disorders. In cancer, BET proteins have been shown to play a crucial role in the regulation of oncogene expression, and their inhibition by N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been shown to result in the downregulation of these oncogenes and the induction of apoptosis in cancer cells. In inflammatory disorders, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and their inhibition by N-cyclopropyl-2-(1H-indol-1-yl)acetamide has been shown to reduce inflammation in preclinical models.
properties
IUPAC Name |
N-cyclopropyl-2-indol-1-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(14-11-5-6-11)9-15-8-7-10-3-1-2-4-12(10)15/h1-4,7-8,11H,5-6,9H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOPDSLCRYFQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.